molecular formula C10H12N2O3S B12670703 p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid CAS No. 85554-81-0

p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid

Cat. No.: B12670703
CAS No.: 85554-81-0
M. Wt: 240.28 g/mol
InChI Key: OIIYGQQTABANCM-UHFFFAOYSA-N
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Description

p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is an organic compound with the molecular formula C10H12N2O3S and a molecular weight of 240.28 g·mol−1 . This molecule features a 4,5-dihydro-3-methyl-1H-pyrazole (3-methyl pyrazoline) ring system linked to a benzenesulfonic acid group via a nitrogen bond in the para-position, a structure confirmed by its provided SMILES notation, C1=C( S (=O)O)C=CC(=C1)N2N=C(CC2)C . With a CAS Registry Number of 85554-81-0 and an EINECS number of 287-614-4, it serves as a valuable chemical intermediate and building block in synthetic organic chemistry . Researchers utilize this and related pyrazoline-sulfonic acid compounds in the development of various specialized materials and biologically active molecules . The presence of both the dihydropyrazole ring, which can act as a ligand or pharmacophore, and the strongly acidic sulfonic acid group, which enhances water solubility, makes this compound particularly useful for designing molecules with specific electronic or coordination properties . It is strictly For Research Use Only and is fundamental in chemical synthesis, medicinal chemistry research for novel drug candidates, and as a precursor in materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85554-81-0

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

4-(5-methyl-3,4-dihydropyrazol-2-yl)benzenesulfonic acid

InChI

InChI=1S/C10H12N2O3S/c1-8-6-7-12(11-8)9-2-4-10(5-3-9)16(13,14)15/h2-5H,6-7H2,1H3,(H,13,14,15)

InChI Key

OIIYGQQTABANCM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(CC1)C2=CC=C(C=C2)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Pyrazoline Ring Formation

The pyrazoline moiety (4,5-dihydro-3-methyl-1H-pyrazole) is commonly synthesized by the reaction of hydrazine derivatives with α,β-unsaturated ketones or diketones such as pentane-2,4-dione. For example, hydrazides can be cyclized with diketones under reflux conditions to yield the pyrazoline ring system.

  • Example Reaction: Hydrazide A reacts with pentane-2,4-dione to form the pyrazolyloxoethyl derivative (compound 1).

  • Reaction conditions typically involve refluxing in suitable solvents such as ethanol or acetic acid for several hours.

  • The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.

Functionalization of the Pyrazoline Ring

After ring formation, the pyrazoline can be further functionalized:

  • Acylation reactions with formic acid, acetic acid, acetic anhydride, or benzoyl chloride yield N′-formyl, N′-acetyl, and N′-benzoyl derivatives, respectively.

  • These modifications are typically carried out under reflux with the respective acylating agents, followed by isolation of the products via precipitation and filtration.

The introduction of the sulfonic acid group onto the benzene ring is achieved through sulfonation reactions:

  • Aromatic sulfonation is generally performed by treating the aromatic precursor with sulfuric acid or chlorosulfonic acid under controlled temperature conditions.

  • The sulfonation step must be carefully controlled to avoid over-sulfonation or degradation of the pyrazoline ring.

  • The sulfonic acid group is introduced para to the pyrazoline substituent to yield p-(4,5-dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid.

Purification and Isolation

  • The crude product is purified by recrystallization from solvents such as ethanol or water-ethanol mixtures.

  • Filtration, washing with cold solvents (e.g., toluene or isopropyl alcohol), and drying under reduced pressure at controlled temperatures (40–50°C) are standard procedures to obtain the pure compound.

A patent describing related pyrazole derivatives outlines a multi-step process involving:

  • Organic layer separation and washing with deionized water and aqueous sodium bicarbonate to remove impurities.

  • Concentration under controlled temperature and pressure to avoid decomposition.

  • Addition of glacial acetic acid at 50–55°C to facilitate crystallization.

  • Cooling steps to 0–5°C to promote solid formation.

  • Filtration and washing with toluene at low temperatures to enhance purity.

  • Drying in an air oven at 40–45°C for 15–20 hours to obtain the final product.

This process achieves high yields (~90%) and purity suitable for pharmaceutical applications.

Step No. Process Stage Conditions/Details Outcome/Yield
1 Pyrazoline ring formation Hydrazide + diketone, reflux in ethanol/acetic acid Pyrazoline intermediate
2 Acylation/functionalization Reflux with formic/acetic acid or acyl chlorides N′-acyl derivatives
3 Aromatic sulfonation Sulfuric acid or chlorosulfonic acid, controlled temp Sulfonated pyrazoline
4 Purification Washing with water, sodium bicarbonate, toluene; drying Pure sulfonic acid derivative, ~90% yield
  • Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and isomeric purity, with characteristic signals for the pyrazoline ring and aromatic protons.

  • High-Performance Liquid Chromatography (HPLC) is used to monitor reaction progress and purity during synthesis.

  • Melting points and elemental analysis data support compound identity and purity.

The preparation of this compound involves a well-established sequence of pyrazoline ring formation, aromatic sulfonation, and purification steps. Optimized reaction conditions and purification protocols yield high-purity products suitable for further application. The methods are supported by detailed research findings and patent literature, ensuring reproducibility and scalability.

Chemical Reactions Analysis

Reactivity of the Sulfonic Acid Group

The sulfonic acid group (–SO₃H) governs key reactions:

Reaction Type Conditions/Reagents Products/Outcomes Notes
Salt Formation NaOH, KOH, or NaHCO₃Sodium/potassium sulfonate saltsEnhances water solubility
Esterification Alcohols + H₂SO₄ catalystSulfonic acid esters (R–SO₃R')Requires anhydrous conditions
Sulfonamide Formation Amines (e.g., NH₃, RNH₂)Sulfonamides (R–SO₃NH₂)Bioactive derivatives common in drugs

Pyrazole Ring Reactivity

The 4,5-dihydro-3-methylpyrazole moiety participates in:

Electrophilic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ introduces nitro groups at activated positions (e.g., para to sulfonic acid).

  • Halogenation : Cl₂ or Br₂ in acetic acid yields halogenated pyrazoles.

Ring-Opening Reactions

  • Acid Hydrolysis : Strong acids (HCl, H₂SO₄) under heat cleave the pyrazole ring to form hydrazines and ketones.

  • Oxidation : KMnO₄ or H₂O₂ oxidizes the dihydropyrazole to a fully aromatic pyrazole, releasing H₂O.

Coordination Chemistry

  • Metal Complexation : Binds transition metals (e.g., Cu²⁺, Fe³⁺) via pyrazole nitrogen lone pairs, forming stable complexes used in catalysis .

Cross-Reactivity Between Functional Groups

The proximity of the sulfonic acid and pyrazole groups enables synergistic effects:

Reaction Mechanism Application
Intramolecular Cyclization Sulfonic acid acts as a leaving group, facilitating ring expansion under heatSynthesis of fused heterocycles
pH-Dependent Tautomerism Proton transfer between sulfonic acid and pyrazole nitrogen stabilizes isomersAdjusts solubility and bioavailability

Stability and Degradation

  • Thermal Decomposition : Above 250°C, decomposes into SO₂, CO₂, and nitrogen oxides.

  • Photodegradation : UV exposure induces radical formation, leading to sulfonic acid group cleavage.

Comparative Reactivity with Structural Analogs

Data from related compounds (e.g., 1,4-benzenedisulfonic acid derivatives ) suggest:

Feature This compound 1,4-Benzenedisulfonic Acid Analogs
Acidity (pKa) ~-1.5 (sulfonic acid)~-2.0 (stronger due to dual –SO₃H)
Solubility High in polar solvents (H₂O, DMSO)Moderate in H₂O
Metal Binding Capacity Selective for Cu²⁺ and Fe³⁺Broad-spectrum chelation

Mechanism of Action

The mechanism of action of p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase activity, affecting neural transmission . The compound’s structure allows it to fit into the active sites of enzymes, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Positional Isomers and Substitution Patterns

  • meta sulphonic acid substitution) alters electronic distribution. The meta isomer may exhibit reduced acidity compared to the para derivative due to less effective resonance stabilization of the sulphonate anion. No direct property data are available, but positional effects are critical in solubility and reactivity .
  • Molecular formula: C₁₀H₉Cl₂N₂O₃S (Molar mass: 335.22 g/mol) .

Pyrazole Ring Modifications

  • This modification may enhance binding to biological targets, such as carbonic anhydrase, as seen in related pyrazoline-sulphonamide hybrids .
  • This could redshift UV-Vis absorption, making it suitable for dye applications. Molecular formula: C₁₉H₂₀N₃O₃S (Molar mass: 397.44 g/mol) .

Extended Conjugation Systems

  • Molecular formula: C₂₁H₁₉N₃O₅S (Molar mass: 425.46 g/mol) .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

Compound Name CAS Molecular Formula Molar Mass (g/mol) Predicted pKa Key Features
p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid 89-36-1 C₁₀H₁₂N₂O₃S 264.28 -1.77 Para-sulphonic acid, dihydropyrazole
2,5-Dichloro-4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonic acid - C₁₀H₉Cl₂N₂O₃S 335.22 < -2.0 Chlorine substituents, 5-oxo group
4-[4-[[4-(Dimethylamino)phenyl]methylene]-...benzenesulfonic acid - C₁₉H₂₀N₃O₃S 397.44 - Dimethylamino conjugation
Benzoxazole-conjugated derivative 27583-41-1 C₂₁H₁₉N₃O₅S 425.46 - Extended π-system, benzoxazole moiety

Research Findings and Implications

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -SO₃H) increase acidity and solubility, while electron-donating groups (e.g., -N(CH₃)₂) modulate electronic transitions for optical applications .
  • Biological Relevance : Pyrazoline-sulphonamide hybrids (e.g., ) demonstrate carbonic anhydrase inhibition, suggesting that the target compound’s derivatives could be optimized for enzyme-targeted therapies .
  • Synthetic Flexibility : Modular synthesis allows for tailored substitutions, enabling applications ranging from medicinal chemistry to materials science .

Biological Activity

p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid is a compound with significant biological activity, particularly in anti-inflammatory and potential therapeutic applications. This article delves into its biological properties, synthesis, and relevant research findings.

  • CAS Number : 85554-81-0
  • Molecular Formula : C10H12N2O3S
  • Molecular Weight : 240.279 g/mol
  • InChI Key : OIIYGQQTABANCM-UHFFFAOYSA-N
  • LogP : -0.0556

These properties indicate that the compound is relatively polar, which may influence its solubility and biological interactions.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. The characterization of the compound can be performed using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Infrared (IR) Spectroscopy
  • Mass Spectrometry (MS)

These methods confirm the structural integrity and purity of the synthesized compound.

Anti-inflammatory Properties

Research has demonstrated that derivatives of pyrazole compounds exhibit notable anti-inflammatory effects. A study highlighted the anti-inflammatory potential of various pyrazole derivatives, including those related to this compound. The findings suggest that these compounds can inhibit inflammatory pathways effectively, potentially offering alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

The biological activity of this compound is attributed to its ability to modulate inflammatory mediators. The compound may exert its effects by:

  • Inhibiting cyclooxygenase (COX) enzymes
  • Reducing the production of pro-inflammatory cytokines

These mechanisms contribute to its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Aminomethyl Derivatives :
    • A series of aminomethyl derivatives were synthesized and evaluated for their anti-inflammatory activity.
    • Compounds bearing specific substituents showed higher activity compared to diclofenac sodium, indicating a structure–activity relationship (SAR) that favors certain modifications .
  • Comparative Analysis :
    • In a comparative study, various pyrazole derivatives were tested against established anti-inflammatory drugs.
    • The results indicated that certain modifications in the pyrazole structure led to enhanced biological activity, suggesting potential pathways for drug development .

Data Table: Summary of Biological Activities

Compound NameActivity TypeReference
This compoundAnti-inflammatory
Aminomethyl DerivativesHigher anti-inflammatory activity than diclofenac
Various Pyrazole DerivativesEnhanced activity with specific modifications

Q & A

Q. What experimental methods are used to determine the crystal structure of p-(4,5-Dihydro-3-methyl-1H-pyrazol-1-yl)benzenesulphonic acid?

The crystal structure can be resolved via X-ray diffraction (XRD) using programs like SHELXL for refinement. Key steps include:

  • Data collection with high-resolution detectors.
  • Phase determination via direct methods (e.g., SHELXS/SHELXD ).
  • Refinement of thermal parameters and hydrogen bonding networks using SHELXL’s constrained least-squares algorithms .
  • Validation with tools like ORTEP-3 for graphical representation of thermal ellipsoids .

Q. What synthetic routes are commonly employed for this compound?

A typical protocol involves:

  • Condensation of 4-hydrazinobenzenesulfonic acid hydrochloride with α,β-unsaturated ketones (e.g., 1-(4-chlorophenyl)-4,4-dimethylpent-1-en-3-one).
  • Cyclization under acidic conditions to form the pyrazoline ring.
  • Purification via column chromatography (e.g., CH₂Cl₂/CH₃OH gradients) and recrystallization. Yields (~27%) and purity are confirmed by NMR and mass spectrometry .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • ¹H/¹³C NMR : Identifies proton environments (e.g., pyrazoline ring protons at δ 5.28 ppm) and carbon backbone .
  • ESI-MS : Confirms molecular weight (e.g., m/z = 393 [M+H]⁺) .
  • IR Spectroscopy : Detects sulfonic acid (-SO₃H) stretches (~1180 cm⁻¹) and pyrazole C=N bonds (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and crystallographic results?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. Strategies include:

  • Cross-validation : Compare NMR solution-state data with XRD solid-state structures.
  • DFT Calculations : Model possible conformers and assess their stability.
  • High-Pressure XRD : Investigate structural changes under varying conditions .

Q. What strategies optimize the synthesis of derivatives for biological activity studies?

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., aryl groups at the pyrazole 5-position) to enhance solubility or target binding .
  • Sulfonate Modification : Replace sodium counterions with ammonium salts to improve cellular uptake.
  • Bioisosteric Replacement : Substitute the pyrazole ring with triazoles to modulate metabolic stability .

Q. How can computational methods predict the compound’s reactivity in aqueous environments?

  • Solvolysis Studies : Apply the Grunwald-Winstein equation to model nucleophilic substitution kinetics (e.g., sulfonyl chloride hydrolysis).
  • QSAR Models : Corrate electronic effects (e.g., Hammett σ values) with hydrolysis rates.
  • MD Simulations : Analyze solvation shells around sulfonic acid groups to predict aggregation behavior .

Methodological Challenges

Q. What are the limitations of SHELX in refining high-Z or disordered structures?

  • Disorder Handling : SHELXL struggles with overlapping electron density in flexible sulfonate groups. Use PART instructions to split disordered atoms.
  • High-Z Atoms : Heavy atoms (e.g., transition metals) require anisotropic refinement and extinction corrections .

Q. How can researchers address low yields in pyrazoline ring formation?

  • Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
  • Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity .

Key Citations

  • Structural refinement:
  • Synthesis protocols:
  • Biological activity design:
  • Computational modeling:

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